Bemoradan - 123169-88-0

Bemoradan

Catalog Number: EVT-1175382
CAS Number: 123169-88-0
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bemoradan is derived from the benzoxazine scaffold, which is known for its presence in several pharmaceutical agents. This compound is classified under pyridazinones, a group noted for their diverse biological activities, including cardiotonic effects. The chemical structure of Bemoradan allows it to interact with specific biological targets, making it a candidate for therapeutic applications in cardiovascular diseases .

Synthesis Analysis

The synthesis of Bemoradan involves several key steps, primarily starting from commercially available precursors. The general synthetic route includes:

  1. Acylation: Benzoxazolin-2-one is acylated with propionic anhydride in the presence of phosphorus oxychloride.
  2. Cyclization: This step may involve the reaction of substituted phenylpiperazines with pyridazine derivatives to form the final product.
  3. Hydrolysis and Condensation Reactions: Various derivatives are synthesized through hydrolysis and condensation reactions, yielding different functionalized forms of Bemoradan.

The synthesis parameters typically include controlled temperatures and specific reaction times to optimize yield and purity .

Molecular Structure Analysis

Bemoradan's molecular structure can be represented by its chemical formula C23H25FN6O2C_{23}H_{25}FN_6O_2. The compound features a pyridazinone core, which is essential for its biological activity. Key structural characteristics include:

  • A fluorophenyl substituent that enhances its interaction with biological targets.
  • The presence of nitrogen atoms within the pyridazine ring contributes to its pharmacological properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the molecular structure and purity of synthesized compounds .

Chemical Reactions Analysis

Bemoradan participates in various chemical reactions that are crucial for its synthesis and functionalization:

  • Condensation Reactions: These are used to form new bonds between the pyridazinone core and various substituents, enhancing its pharmacological profile.
  • Hydrolysis: This reaction is often utilized to modify functional groups within the molecule, allowing for the generation of different derivatives with potentially varied biological activities.

The reactivity of Bemoradan can be influenced by factors such as pH, temperature, and the presence of catalysts .

Mechanism of Action

Bemoradan exhibits its pharmacological effects primarily through the inhibition of specific enzymes involved in cyclic adenosine monophosphate (cAMP) metabolism. The mechanism involves:

  • Competitive Inhibition: Bemoradan acts as a competitive inhibitor of phosphodiesterases, which are responsible for breaking down cAMP. By inhibiting these enzymes, Bemoradan increases cAMP levels within cells, leading to enhanced vasodilation and improved cardiac function.
  • Receptor Interactions: The compound may also interact with various receptors involved in cardiovascular regulation, further contributing to its therapeutic effects .
Physical and Chemical Properties Analysis

Bemoradan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 434.48 g/mol.
  • Melting Point: Ranges between 226–228 °C depending on purity and specific derivatives.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide.

These properties are critical for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations .

Applications

Bemoradan has several promising applications in scientific research and medicine:

  • Cardiovascular Therapeutics: Due to its vasodilatory effects, Bemoradan is being explored as a treatment option for conditions such as heart failure and hypertension.
  • Pharmacological Research: The compound serves as a model for developing new drugs targeting phosphodiesterase pathways, contributing to advancements in cardiovascular drug discovery.

Research continues to explore the full potential of Bemoradan and its derivatives in various therapeutic contexts, highlighting its relevance in modern medicinal chemistry .

Introduction to Bemoradan: Pharmacological Significance

Historical Context of Phosphodiesterase Inhibitor Development

The therapeutic application of PDE inhibitors began with non-selective xanthines like theophylline, used for their bronchodilatory, inotropic, and diuretic properties. Early research (1980s–1990s) focused on broad-spectrum PDE inhibitors to enhance cardiac contractility in heart failure. However, these first-generation inhibitors, such as the bipyridine derivatives milrinone and inamrinone, were limited by systemic toxicity, including arrhythmias and hypotension, due to their non-specific PDE targeting [2].

A paradigm shift occurred with the discovery of the PDE superfamily’s isoenzyme diversity. Researchers identified tissue-specific PDE subtypes: PDE-III (cGMP-inhibited cAMP PDE) in cardiac and vascular smooth muscle, and PDE-IV (cAMP-specific) in inflammatory cells. This spurred efforts to design isoenzyme-selective inhibitors. Rolipram, an early PDE-IV inhibitor, became a key tool compound for distinguishing PDE subtypes, but its negligible cardiac activity highlighted the need for inhibitors targeting PDE-III isoforms predominant in myocardial tissue [2] [4]. This era laid the groundwork for Bemoradan—a compound optimized for the "rolipram-insensitive" cardiac PDE (later characterized as PDE-III).

Bemoradan’s Discovery and Initial Characterization

Bemoradan (7-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-1,4-benzoxazin-3(4H)-one) was identified in the early 1990s as a novel positive inotropic agent. Initial biochemical studies characterized its potent and selective inhibition of the rolipram-insensitive cAMP phosphodiesterase (RIPDE, PDE-III) in canine cardiac muscle. Unlike rolipram, which inhibited only the rolipram-sensitive subtype (RSPDE, PDE-IV), Bemoradan exhibited biphasic inhibition of the total cardiac PDE fraction. When RSPDE was suppressed by rolipram, Bemoradan’s inhibition curve became monophasic, confirming its specificity for RIPDE [1] [4].

Mechanistic studies revealed competitive inhibition against the RIPDE subtype. Lineweaver-Burk analysis demonstrated a very low inhibitory constant (Ki = 0.023 µM), significantly outperforming contemporaries like pimobendan (Ki = 0.065 µM), indolidan (Ki = 0.09 µM), and imazodan (Ki = 0.60 µM) [1] [4]. This potency translated to functional effects: by elevating cardiomyocyte cAMP levels, Bemoradan enhanced calcium cycling and sarcomeric contraction force (positive inotropy). Crucially, it showed minimal activity against Type I (Ca²⁺/calmodulin-dependent) and Type II (cGMP-stimulated) PDEs in ventricular tissue, underscoring its selectivity [1].

Table 1: Potency of Bemoradan and Comparators Against Canine Cardiac RIPDE

CompoundInhibition Constant (Ki, µM)Relative Potency vs. Imazodan
Bemoradan0.023~26x
Pimobendan0.065~9x
Indolidan0.090~7x
Imazodan0.601x (Reference)

Source: [1] [4]

Scope of Research on Bemoradan in Cardiovascular Pharmacology

Research on Bemoradan extended beyond its core PDE-III inhibition, exploring structural optimization and mechanisms:

  • Structure-Activity Relationship (SAR) Studies: Analogues replacing the benzoxazine oxygen with sulfur (benzothiazinyl derivatives) or selenium were synthesized. The sulfur analogue exhibited comparable or slightly enhanced in vitro PDE-III inhibition and intravenous cardiotonic activity. However, its oral efficacy was inferior to Bemoradan, likely due to metabolic instability via oxidation and Pummerer rearrangement. Removal of the heteroatom (yielding Y-590) retained activity, while N-methylation of the benzoxazine/benzothiazine ring consistently reduced potency [5].

  • In Vivo Cardiotonic Effects: Bemoradan demonstrated potent, long-acting positive inotropic effects in anesthetized dog models following intravenous administration. Its ability to increase cardiac contractility (dP/dtmax) without disproportionate tachycardia suggested improved hemodynamic efficiency versus earlier PDE inhibitors [5].

Table 2: Cardiotonic Activity of Bemoradan and Key Structural Analogues

Compound (Core Structure)Heteroatom (Y)R GroupRelative PDE-III InhibitionIn Vivo Cardiotonic Efficacy (IV)
BemoradanOH++++++++
Sulfur Analog (4a)SH++++++++
Des-Heteroatom (3a, Y-590)NoneH++++++++
Selenium Analog (5)SeH++
N-Methyl Bemoradan (2b)OCH₃++++
N-Methyl Sulfur (4b)SCH₃++++

++++ = High, + = Low; Source: [5]

  • Emerging Research Directions: While primarily investigated for heart failure, Bemoradan’s pyridazinone core later served as a scaffold for diverse pharmacological agents. This includes COX-2 inhibitors (e.g., analogues of the anti-inflammatory pyridazine emorfazone) and anticancer compounds (e.g., triazolopyridazine derivatives), although these applications fall outside its core cardiovascular scope [3] [8].

Research on Bemoradan ultimately declined as drug development shifted towards PDE3 inhibitors with improved safety profiles or non-PDE-targeted heart failure therapies. Nevertheless, it remains a pharmacologically significant tool for understanding cardiac PDE-III isoform function and inhibitor design.

Properties

CAS Number

123169-88-0

Product Name

Bemoradan

IUPAC Name

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)

InChI Key

XZPGINPFWXLYNW-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3

Synonyms

6-(3,4-dihydo-3-oxo-1,4(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one
bemoradan

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.